2-Chloromethcathinone (hydrochloride)
2-Chloromethcathinone (hydrochloride)
2-Chloromethcathinone is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
2-Chloromethcathinone hydrochloride(cas 90869-66-2) is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
2-Chloromethcathinone hydrochloride(cas 90869-66-2) is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
90869-66-2
VCID:
VC0160927
InChI:
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H
SMILES:
CC(C(=O)C1=CC=CC=C1Cl)NC.Cl
Molecular Formula:
C10H13Cl2NO
Molecular Weight:
234.12 g/mol
2-Chloromethcathinone (hydrochloride)
CAS No.: 90869-66-2
Cat. No.: VC0160927
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Chloromethcathinone is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. 2-Chloromethcathinone hydrochloride(cas 90869-66-2) is an analytical reference standard that is categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 90869-66-2 |
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H |
| Standard InChI Key | RMOPJSWYMQGLJP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=CC=C1Cl)NC.Cl |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1Cl)NC.Cl |
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